molecular formula C11H18BrNO5 B13574803 methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate

methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate

Cat. No.: B13574803
M. Wt: 324.17 g/mol
InChI Key: REILQMSCIGJTGY-MRVPVSSYSA-N
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Description

Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium Borohydride: Used for reduction reactions.

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduced Products: Alcohol derivatives are formed from the reduction of the ester group.

    Deprotected Products: The free amine is obtained after deprotection of the Boc group.

Mechanism of Action

The mechanism of action of methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with various molecular targets and pathways. The bromine atom and Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other similar compounds. The Boc-protected amino group also provides stability and selectivity in various chemical reactions .

Properties

Molecular Formula

C11H18BrNO5

Molecular Weight

324.17 g/mol

IUPAC Name

methyl (2R)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

InChI

InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-8(9(15)17-4)5-7(14)6-12/h8H,5-6H2,1-4H3,(H,13,16)/t8-/m1/s1

InChI Key

REILQMSCIGJTGY-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)CBr)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CBr)C(=O)OC

Origin of Product

United States

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